molecular formula C164H252N44O55S B013365 Teduglutide CAS No. 197922-42-2

Teduglutide

Cat. No. B013365
M. Wt: 3752.1 g/mol
InChI Key: CILIXQOJUNDIDU-ASQIGDHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Teduglutide is a recombinant form of human GLP-2, engineered to resist degradation by dipeptidyl peptidase IV, thereby prolonging its intestinotrophic effects beyond those of the native peptide. Its synthesis involves advanced recombinant DNA technologies, which allow for the production of a high-fidelity analog capable of exerting prolonged biological activity within the gastrointestinal tract. The process is designed to ensure the stability and bioactivity of the peptide for therapeutic use.

Molecular Structure Analysis

The molecular structure of teduglutide is characterized by its peptide backbone, which is modified to enhance its stability and resistance to enzymatic degradation. This modification involves the substitution of a single amino acid that significantly increases its half-life and biological activity in vivo. The structural integrity of teduglutide is critical for its binding affinity to the GLP-2 receptor, through which it exerts its biological effects.

Chemical Reactions and Properties

Teduglutide demonstrates a unique profile of chemical reactions and stability, attributed to its synthetic nature and structural modifications. It exhibits high stability under physiological conditions, with a specific resistance to enzymatic breakdown. This stability is a key attribute that enables its therapeutic efficacy, as it maintains its functional integrity longer than the native GLP-2 peptide.

Physical Properties Analysis

The physical properties of teduglutide, including its solubility and stability in solution, are optimized for pharmaceutical formulation and administration. It is formulated in a manner that ensures its solubility and stability, allowing for its intended therapeutic use. The peptide's solubility and stability are influenced by its amino acid composition and sequence, which are designed to maximize its therapeutic window.

Chemical Properties Analysis

Teduglutide's chemical properties are defined by its peptide structure, with specific emphasis on its synthetic modifications that enhance its activity and stability. These modifications not only confer resistance to enzymatic degradation but also ensure that teduglutide retains its biological activity over an extended period. Its chemical properties are fundamental to its role as a therapeutic agent, facilitating its interaction with the GLP-2 receptor and promoting the desired biological outcomes.

Scientific Research Applications

  • Treatment of Short-Bowel Syndrome : Teduglutide is widely evaluated for treating short-bowel syndrome. It enhances intestinal absorption, reduces the need for parenteral support, and improves long-term outcomes in these patients (Jeppesen et al., 2013). It also reduces fecal energy losses and increases urine production in these patients (Jeppesen et al., 2017).

  • Application in Pediatric Patients : Clinical trials have been conducted on neonates and infants with short-bowel syndrome, indicating its potential efficacy in pediatric patients (Mouksassi et al., 2009).

  • Crohn's Disease Treatment : Teduglutide has been explored as a therapy for inducing remission and mucosal healing in patients with active moderate-to-severe Crohn's disease (Buchman et al., 2010).

  • Reducing Dependency on Parenteral Nutrition : Teduglutide is approved for adults dependent on parenteral nutrition, helping reduce their nutrient or fluid requirements (Naberhuis & Tappenden, 2014).

  • Restoring Intestinal Structural and Functional Integrity : It may enhance intestinal absorptive capacity in short bowel syndrome, potentially restoring the structural and functional integrity of the intestine (Ferrone & Scolapio, 2006).

  • Combination Therapy : Teduglutide, combined with partial enteral nutrition, has shown synergistic enhancement in intestinal adaptation beyond either therapy alone in a neonatal piglet model of short bowel syndrome (Naberhuis, Deutsch, & Tappenden, 2017).

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIXQOJUNDIDU-ASQIGDHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H252N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals. GLP-2 increases intestinal and portal blood flow and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. This causes the release of insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). These growth factors may contribute to the increase in crypt cell growth and surface area of the gastric mucosa. Ultimately, absorption through the intestine is enhanced., Teduglutide binds to the human and rat GLP-2 receptor (GLP-2R) with similar affinity compared to native GLP-2. Receptor binding results in intracellular cyclic adenosine 3'-5'- monophosphate (cAMP) levels and activation of several downstream signaling pathways such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1(AP-1). The potency of teduglutide is equivalent to native GLP-2 for the GLP-2R with enhanced biological activity due to resistance to DPP-IV cleavage, resulting in a longer half-life in the circulation., Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine. GLP-2 is known to increase intestinal and portal blood flow, and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in intestinal subpopulations of enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. Activation of these receptors results in the local release of multiple mediators including insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF).
Record name Teduglutide
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Record name Teduglutide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Teduglutide

CAS RN

197922-42-2
Record name Teduglutide [USAN:INN:BAN]
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Record name Teduglutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Glucagon-like peptide II (2-glycine)
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Record name Teduglutide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
3,230
Citations
ES Kim, SJ Keam - Drugs, 2017 - Springer
… ), a significantly greater proportion of teduglutide 0.05 mg/kg/… was also significant with teduglutide compared with placebo. … Teduglutide is therefore a useful treatment option in children (…
F Puello, E Wall, J Herlitz, ES Lozano… - Journal of Parenteral …, 2021 - Wiley Online Library
Background The aim of this study was to quantify the long‐term clinical outcomes for individuals receiving teduglutide for short‐bowel syndrome (SBS). Methods A single‐center, …
PB Jeppesen - Therapeutic advances in gastroenterology, 2012 - journals.sagepub.com
… effect, which is the sum of the beneficial effects of teduglutide – reduction in the need for PS, … ’ duration, teduglutide appears to be safe and well tolerated. Treatment with teduglutide was …
CB Burness, PL McCormack - Drugs, 2013 - Springer
… received teduglutide compared with those who received placebo. Additionally, more teduglutide-… Subcutaneous teduglutide had an acceptable tolerability profile; the most frequently …
LK Schwartz, SJD O'keefe, K Fujioka… - Clinical and …, 2016 - ncbi.nlm.nih.gov
… had completed 24 weeks of either teduglutide (TED/TED) or … Patients received subcutaneous teduglutide 0.05 mg/kg/day … considered the beginning of teduglutide treatment in the initial …
…, SG Abou-Assi, Teduglutide Study Group - Inflammatory bowel …, 2010 - academic.oup.com
… During immediate hypersensitivity, teduglutide reduced the … Given the trophic and immunological effects of teduglutide … teduglutide in the treatment of patients with moderately active …
Number of citations: 138 0-academic-oup-com.brum.beds.ac.uk
A Loutfy, M Kurin, R Shah… - Journal of Parenteral and …, 2022 - Wiley Online Library
… Large-scale studies characterizing US teduglutide users are lacking. In this study, we use a database to characterize a large cohort of patients in the US using teduglutide for IF, with a …
PB Jeppesen, SM Gabe, DL Seidner, HM Lee, C Olivier - Gastroenterology, 2018 - Elsevier
Background & Aims Clinical studies showed teduglutide to increase urine production and reduce need for parenteral support volume in patients with short bowel syndrome (SBS) with …
SJD O'Keefe, PB Jeppesen, R Gilroy… - Clinical …, 2013 - Elsevier
… in the initial randomized controlled trial (RCT) continued with the same teduglutide … teduglutide for the same length of time (ie, 52 weeks overall) as the patients who received teduglutide …
S Pevny, S Maasberg, A Rieger, M Karber, E Blüthner… - Clinical Nutrition, 2019 - Elsevier
… In total, 27 patients were treated with teduglutide. Parenteral … and significant effect of teduglutide-mediated improvement of … Structural effects of teduglutide treatment were observed on …

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